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molecular formula C6H8N4S B126835 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS No. 151291-05-3

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

Cat. No. B126835
M. Wt: 168.22 g/mol
InChI Key: BIQAGSSFDBPDNT-UHFFFAOYSA-N
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Patent
US06232271B1

Procedure details

5.55 g (33.0 mmol) of 3-amino-4-cyano-1-methyl-5-methylmercaptopyrazole are heated to the boil with 50 ml of 32% strength aqueous sodium hydroxide solution for 24 hours. The reaction mixture is cooled, made slightly acidic with sodium dihydrogen phosphate solution, heated at 50° C. for 8 hours and subsequently extracted with ethyl acetate. The organic phase is dried over sodium sulfate, concentrated and purified by column chromatography (silica gel, hexane/ethyl acetate).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6](C#N)=[C:5]([S:9][CH3:10])[N:4]([CH3:11])[N:3]=1.[OH-].[Na+].P([O-])(O)(O)=O.[Na+]>>[NH2:1][C:2]1[CH:6]=[C:5]([S:9][CH3:10])[N:4]([CH3:11])[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
NC1=NN(C(=C1C#N)SC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, hexane/ethyl acetate)

Outcomes

Product
Name
Type
Smiles
NC1=NN(C(=C1)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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